N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-(3,4-dimethylphenoxy)acetamide
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Overview
Description
N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-(3,4-dimethylphenoxy)acetamide is a synthetic organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a bromophenyl group, an oxazole ring, and a dimethylphenoxyacetamide moiety. It has garnered interest in scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-(3,4-dimethylphenoxy)acetamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a bromination reaction using bromine or a brominating agent.
Attachment of the Dimethylphenoxyacetamide Moiety: This step involves the coupling of the oxazole derivative with 3,4-dimethylphenoxyacetic acid or its derivatives under suitable conditions, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-(3,4-dimethylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding oxazole N-oxides.
Reduction: Formation of reduced oxazole derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-(3,4-dimethylphenoxy)acetamide has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Studied for its potential therapeutic applications, including its role as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-(3,4-dimethylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Acting as an agonist or antagonist at specific receptors, thereby influencing cellular signaling pathways.
Modulating Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-(3,4-dimethylphenoxy)acetamide can be compared with other similar compounds, such as:
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Similar in structure but contains a thiazole ring instead of an oxazole ring.
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Contains a pyrazoline ring and has different substituents on the phenyl ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. Its oxazole ring, bromophenyl group, and dimethylphenoxyacetamide moiety contribute to its potential as a versatile compound in various research and industrial applications.
Properties
Molecular Formula |
C19H17BrN2O3 |
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Molecular Weight |
401.3 g/mol |
IUPAC Name |
N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-(3,4-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C19H17BrN2O3/c1-12-3-8-16(9-13(12)2)24-11-18(23)21-19-10-17(22-25-19)14-4-6-15(20)7-5-14/h3-10H,11H2,1-2H3,(H,21,23) |
InChI Key |
YBJWFNVVOASGGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2=CC(=NO2)C3=CC=C(C=C3)Br)C |
Origin of Product |
United States |
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